Physical and chemical properties of (4-Nitrophenyl)vinyl ether
Physical and chemical properties of (4-Nitrophenyl)vinyl ether
An In-depth Technical Guide to (4-Nitrophenyl)vinyl ether: Properties, Reactivity, and Handling
Introduction
(4-Nitrophenyl)vinyl ether, also known as 1-(ethenyloxy)-4-nitrobenzene, is an organic compound featuring a vinyl ether group and a nitro group attached to a benzene ring.[1][2] This dual functionality makes it a versatile intermediate in organic synthesis. The electron-rich double bond of the vinyl ether group is reactive towards electrophiles and participates in polymerization, while the electron-withdrawing nitro group influences the aromatic ring's reactivity and can be chemically modified.[3][4] This guide provides a comprehensive overview of its physical and chemical properties, reactivity, synthesis, and handling protocols, tailored for researchers in chemistry and drug development.
Physicochemical and Molecular Properties
(4-Nitrophenyl)vinyl ether is characterized by the following properties, which are crucial for its application in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 940-14-7 | [1][2][5] |
| Molecular Formula | C₈H₇NO₃ | [1][2] |
| Molecular Weight | 165.15 g/mol | [1][2] |
| IUPAC Name | 1-(ethenyloxy)-4-nitrobenzene | [2] |
| Synonyms | p-Nitrophenyl vinyl ether, Vinyl p-nitrophenyl ether | [1][2] |
| Appearance | Data not explicitly available; related compounds are crystalline solids. | |
| Melting Point | 63 °C | [1] |
| Boiling Point | Data not available. | |
| Solubility | Data not available; expected to be soluble in common organic solvents. |
Spectroscopic Profile
Spectroscopic analysis is essential for the structural confirmation and purity assessment of (4-Nitrophenyl)vinyl ether. While specific spectra are not provided in the search results, a profile can be predicted based on its structure and general principles of spectroscopy.[6]
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the vinyl and aromatic protons. The vinyl protons (=CH₂) should appear as two doublets of doublets, and the vinylic proton (-O-CH=) as a doublet of doublets, typically in the 4.0-7.0 ppm range. The aromatic protons on the para-substituted ring will appear as two distinct doublets in the aromatic region (7.0-8.5 ppm), with the protons ortho to the strongly electron-withdrawing nitro group shifted further downfield.
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¹³C NMR Spectroscopy : The carbon NMR spectrum will display signals for the two vinyl carbons (typically 90-160 ppm) and the four unique aromatic carbons. The carbon attached to the nitro group will be significantly deshielded.
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Infrared (IR) Spectroscopy : Key absorption bands would include a strong C-O-C stretching vibration for the ether linkage (around 1050-1250 cm⁻¹), characteristic C=C stretching for the vinyl group (around 1640 cm⁻¹), and strong symmetric and asymmetric stretching vibrations for the nitro group (NO₂) typically found near 1520 cm⁻¹ and 1350 cm⁻¹.[6]
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Mass Spectrometry (MS) : The mass spectrum should show a molecular ion peak (M+) corresponding to its molecular weight of 165.15 g/mol .
Chemical Reactivity and Stability
The reactivity of (4-Nitrophenyl)vinyl ether is governed by its two primary functional groups: the vinyl ether and the aromatic nitro group.
Reactivity of the Vinyl Ether Group
Vinyl ethers contain an electron-rich double bond, making them susceptible to electrophilic attack.[3] Key reactions include:
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Acid-Catalyzed Hydrolysis : In the presence of aqueous acid, the vinyl ether can hydrolyze to form 4-nitrophenol and acetaldehyde. This reaction is a known characteristic of vinyl ethers.[4]
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Polymerization : The double bond can undergo polymerization, particularly through cationic mechanisms. It can also copolymerize with other monomers like acrylates in free-radical systems.[4]
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Cycloaddition Reactions : As an electron-rich alkene, it can participate in cycloaddition reactions, such as the Diels-Alder reaction.[3]
Reactivity of the Nitrophenyl Group
The nitro group is a strong deactivating and meta-directing group for electrophilic aromatic substitution. However, its primary reactivity involves reduction to an amino group, which is a foundational transformation in the synthesis of many pharmaceuticals and dyes.
Stability and Peroxide Formation
A critical consideration for all ethers, and particularly vinyl ethers, is their tendency to form explosive peroxides upon exposure to air and light.[7][8] This is a significant safety hazard. The product may form explosive peroxides and should be tested for their presence before distillation or evaporation.[7] It is recommended to store (4-Nitrophenyl)vinyl ether in sealed, light-resistant containers, and to test for peroxides or discard the material after one year.[7][8]
Caption: Workflow for the synthesis of (4-Nitrophenyl)vinyl ether.
Detailed Experimental Protocol
Causality: This protocol is adapted from general procedures for palladium-catalyzed transetherification. [9]The use of a palladium(II) acetate/1,10-phenanthroline system generates an active catalyst in situ. An excess of ethyl vinyl ether is used to drive the reaction equilibrium towards the product. The final purification by column chromatography is necessary to remove unreacted starting material and catalyst residues. [10]
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Catalyst Preparation : In a clean, dry flask, dissolve palladium(II) acetate (e.g., 0.02 eq) in a minimal amount of an appropriate solvent like dichloromethane. In a separate container, dissolve a ligand such as 1,10-phenanthroline (e.g., 0.03 eq) in the same solvent. Add the ligand solution dropwise to the palladium solution and stir for 30 minutes at room temperature to generate the catalyst.
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Reaction Setup : To the catalyst solution, add a solution of 4-nitrophenol (1.0 eq) and a large excess of ethyl vinyl ether (e.g., 12 eq) in dichloromethane.
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Reaction Execution : Seal the flask and stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Work-up : Upon completion, quench the reaction and extract the mixture with a suitable solvent like ethyl acetate. Wash the combined organic layers with aqueous sodium bicarbonate solution to remove any unreacted acidic phenol, followed by a brine wash. [10]5. Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate-hexane mixture) to afford pure (4-Nitrophenyl)vinyl ether. [10]6. Validation : Confirm the identity and purity of the final product using NMR spectroscopy and mass spectrometry.
Safety, Handling, and Disposal
Proper handling of (4-Nitrophenyl)vinyl ether is critical due to its potential hazards.
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Hazard Identification : While a specific SDS for this compound is not detailed, related compounds provide guidance. Nitroaromatic compounds can be toxic. [11][12]Ethers pose a risk of forming explosive peroxides. [7]Handling should be done in a well-ventilated place, wearing suitable protective clothing, gloves, and eye protection to avoid contact with skin and eyes. [1][13]* Storage : Store in a tightly closed, light-resistant container in a cool, dry, and well-ventilated area. [8][14]It is crucial to date the container upon receipt and upon opening to track its age and manage the risk of peroxide formation. [8]* Disposal : Waste material must be disposed of in accordance with national and local regulations. Do not mix with other waste. Uncleaned containers should be handled as the product itself. [7]
Applications in Scientific Research
(4-Nitrophenyl)vinyl ether serves as a valuable building block in several areas:
-
Organic Synthesis : It is an intermediate in the synthesis of more complex molecules, where the vinyl ether can be used as a protecting group or a reactive handle for C-C bond formation. The nitro group can be reduced to an amine, providing a route to anilines that are prevalent in pharmaceuticals. [15]* Drug Delivery and Development : Vinyl ether-containing lipids have been explored for their use in drug and gene delivery systems. [16]Nitrophenyl ethers have also been investigated as potential PD-1/PD-L1 inhibitors for cancer immunotherapy. [17]* Polymer Chemistry : As a functionalized monomer, it can be incorporated into polymers to modify their properties, such as thermal stability or reactivity. [15]
Conclusion
(4-Nitrophenyl)vinyl ether is a synthetically useful compound defined by the complementary reactivity of its vinyl ether and nitrophenyl functionalities. Its physicochemical properties are well-defined, and established spectroscopic methods allow for its unambiguous characterization. While its reactivity offers broad synthetic potential, researchers must exercise significant caution, particularly regarding the potential for explosive peroxide formation. Adherence to strict safety and handling protocols is mandatory for its use in a research setting.
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